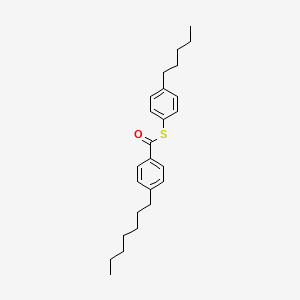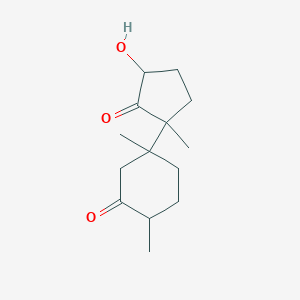
Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method might include the reaction of a thioamide with an α-halo ester in the presence of a base. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ester group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- Ethyl (4-phenyl-1,3-thiazol-2-ylidene)acetate
- Ethyl (4-phenyl-3-methyl-1,3-thiazol-2(3H)-ylidene)acetate
- Ethyl (4-phenyl-3-butyl-1,3-thiazol-2(3H)-ylidene)acetate
Uniqueness
Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to its specific substitution pattern on the thiazole ring
属性
CAS 编号 |
61123-01-1 |
|---|---|
分子式 |
C16H19NO2S |
分子量 |
289.4 g/mol |
IUPAC 名称 |
ethyl 2-(4-phenyl-3-propyl-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C16H19NO2S/c1-3-10-17-14(13-8-6-5-7-9-13)12-20-15(17)11-16(18)19-4-2/h5-9,11-12H,3-4,10H2,1-2H3 |
InChI 键 |
UIILLCFWFVARNT-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=CSC1=CC(=O)OCC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


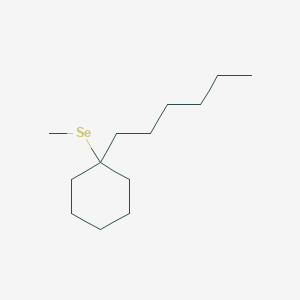
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
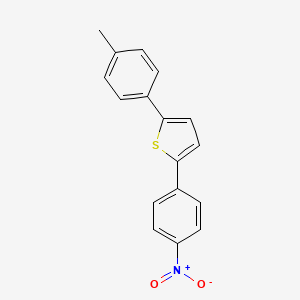
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)

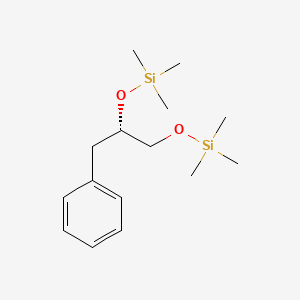
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
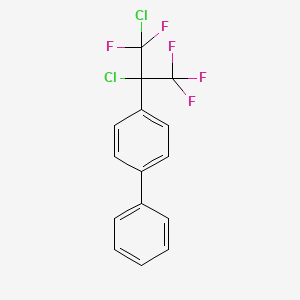

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
